(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methanol

Description

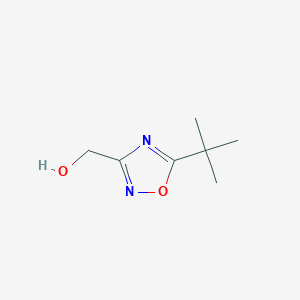

(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methanol is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a tert-butyl group at position 5 and a hydroxymethyl group at position 2.

Molecular Formula: C₇H₁₂N₂O₂

Molecular Weight: 156.18 g/mol

Key Features:

- The hydroxymethyl group provides a site for derivatization or hydrogen bonding in biological systems.

Properties

IUPAC Name |

(5-tert-butyl-1,2,4-oxadiazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-7(2,3)6-8-5(4-10)9-11-6/h10H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JONHWJOULPXYCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=NO1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (5-tert-butyl-1,2,4-oxadiazol-3-yl)methanol typically involves the reaction of tert-butyl hydrazine with an appropriate carboxylic acid derivative to form the 1,2,4-oxadiazole ring. The methanol group is then introduced through a subsequent reaction step. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Synthesis and Material Science

Building Block for Complex Molecules

The compound serves as a versatile building block in organic synthesis. Its unique structural features allow it to participate in various chemical reactions, facilitating the creation of more complex molecules with potential biological activities. The oxadiazole moiety is particularly valuable for synthesizing derivatives with enhanced properties, such as increased stability and reactivity .

Polymer Development

In material science, this compound is explored for its utility in developing new polymers and coatings. Its chemical properties enable specific interactions that can enhance the performance of materials in various industrial applications.

Biological Applications

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. Preliminary findings indicate that it possesses significant activity against certain pathogens, making it a candidate for developing new antimicrobial agents. For instance, the compound demonstrated Minimum Inhibitory Concentration (MIC) values lower than those of standard antibiotics against strains like E. coli and S. aureus .

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |

|---|---|---|

| E. coli | 5.0 | 15.0 |

| S. aureus | 3.5 | 10.0 |

Enzyme Inhibition Studies

The compound has also been investigated for its enzyme inhibitory potential. A study focused on enzymes involved in cancer metabolism revealed that it inhibited activity significantly, with percentage inhibitions ranging from 67% to 83% across different assays. This suggests its potential role in cancer therapy by targeting metabolic pathways.

Medicinal Chemistry

Potential Anticancer Agent

this compound has shown promise as an anticancer agent in vitro. Studies indicate that it can inhibit the growth of various cancer cell lines, including breast (MCF-7), cervical (HeLa), and lung (A549) cancers. The compound's mechanism may involve inducing apoptosis in cancer cells and inhibiting angiogenesis .

| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| MCF-7 (Breast) | 12.5 | 20.0 |

| HeLa (Cervical) | 8.0 | 15.0 |

| A549 (Lung) | 10.0 | 18.0 |

Proteomics and Biochemical Research

Ligand for Metal Ions

In proteomics research, the compound has been studied for its ability to act as a ligand for metal ions and an enzyme inhibitor. Its structure enables interactions with various biomolecules, potentially influencing cellular processes and biochemical pathways .

Mechanism of Action

The mechanism of action of (5-tert-butyl-1,2,4-oxadiazol-3-yl)methanol is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The oxadiazole ring may interact with enzymes or receptors, leading to modulation of their activity. The tert-butyl group and methanol moiety may also contribute to the compound’s overall biological activity by affecting its solubility, stability, and binding affinity .

Comparison with Similar Compounds

Structural Analogues of 1,2,4-Oxadiazole Derivatives

The following table summarizes key structural analogs and their properties:

Key Observations :

- Substituent Position: The placement of the tert-butyl group (position 5 vs. 3) significantly alters steric and electronic properties. For example, (3-tert-butyl-1,2,4-oxadiazol-5-yl)methanol (isomer) shows different hydrogen-bonding capabilities due to spatial rearrangement .

- Lipophilicity : Bulky substituents like tert-butyl enhance lipophilicity compared to ethyl or cyclopropyl groups, which may improve pharmacokinetic profiles .

Physicochemical Properties

Solubility :

- (5-Tert-butyl-1,2,4-oxadiazol-3-yl)methanol is expected to be soluble in methanol (similar to Azilsartan) but poorly soluble in water due to its tert-butyl group . Melting Point:

- Analogous compounds like Azilsartan exhibit high melting points (~212–214°C), suggesting that the tert-butyl derivative may also display thermal stability .

Biological Activity

(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and biochemistry. This article explores its biological activity, including mechanisms of action, applications in drug discovery, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a 1,2,4-oxadiazole ring, which is known for its diverse biological activities. The tert-butyl group enhances its lipophilicity, potentially improving its bioavailability. The methanol moiety can undergo various chemical transformations that may influence its biological interactions.

The exact mechanism of action for this compound remains partially elucidated. However, it is believed to involve:

- Target Interaction : The oxadiazole ring may interact with specific enzymes or receptors, modulating their activity.

- Solubility and Stability : The tert-butyl and methanol groups likely affect the compound's solubility and stability, which are critical for biological activity.

- Biological Pathways : Preliminary studies indicate potential interactions with metabolic and inflammatory pathways, making it a candidate for treating related disorders .

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance:

- A study highlighted the development of 1,2,4-oxadiazole derivatives that showed effectiveness against resistant strains of Clostridioides difficile and Enterococcus faecium, suggesting a potential application in treating gastrointestinal infections .

Anticancer Properties

1,2,4-Oxadiazole derivatives have been evaluated for their anticancer activities:

- A series of synthesized derivatives demonstrated significant cytotoxic effects against various human cancer cell lines (MCF-7, MDA MB-231, A549, DU-145) using the MTT assay. Some compounds showed higher efficacy than standard treatments .

Antioxidant Activity

The antioxidant properties of oxadiazole derivatives have been studied extensively:

- Compounds with the oxadiazole structure were found to exhibit strong free-radical scavenging abilities in assays such as DPPH and FRAP . This suggests potential applications in preventing oxidative stress-related diseases.

Comparative Analysis

A comparison with similar compounds reveals distinct differences in biological activity:

| Compound | Structure | Biological Activity |

|---|---|---|

| (5-Methyl-1,2,4-oxadiazol-3-yl)methanol | Methyl group instead of tert-butyl | Moderate antimicrobial activity |

| (5-Ethyl-1,2,4-oxadiazol-3-yl)methanol | Ethyl group | Enhanced anticancer properties |

| (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol | Phenyl group | Strong antioxidant activity |

The unique combination of the tert-butyl group with the oxadiazole ring in this compound may confer distinct advantages in terms of solubility and binding affinity compared to its analogs .

Case Studies and Research Findings

Recent studies have provided insights into the potential applications of this compound:

- Antimicrobial Studies : A study focusing on modified 1,2,4-oxadiazole compounds reported promising results against gastrointestinal pathogens. The modifications aimed at enhancing permeability while maintaining antimicrobial efficacy .

- Anticancer Evaluation : In a comprehensive evaluation of several oxadiazole derivatives linked to 5-fluorouracil, certain compounds exhibited significant cytotoxicity against multiple cancer cell lines. This highlights the potential for developing effective cancer therapies based on this scaffold .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.